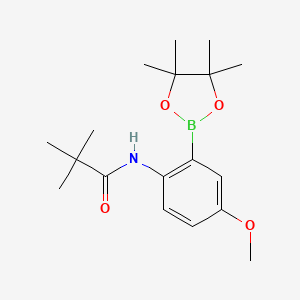

N-(4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide

Description

This compound is a boronate ester-containing aryl pivalamide derivative. Its structure features a phenyl ring substituted with a methoxy group (-OCH₃) at the 4-position, a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 2-position, and a pivalamide (-NHC(O)C(CH₃)₃) group at the 1-position.

Properties

Molecular Formula |

C18H28BNO4 |

|---|---|

Molecular Weight |

333.2 g/mol |

IUPAC Name |

N-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide |

InChI |

InChI=1S/C18H28BNO4/c1-16(2,3)15(21)20-14-10-9-12(22-8)11-13(14)19-23-17(4,5)18(6,7)24-19/h9-11H,1-8H3,(H,20,21) |

InChI Key |

HPQWYQHHZBKTBJ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)NC(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of N-(4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide typically involves:

- Step 1: Preparation of the appropriate aryl amine or aniline derivative bearing the methoxy substituent.

- Step 2: Introduction of the pivaloyl group via acylation of the aryl amine to form the pivalamide.

- Step 3: Installation of the boronate ester group at the ortho position relative to the amide, often achieved through borylation of an aryl halide precursor.

Detailed Preparation Methods

Acylation to Form the Pivalamide

- The aniline derivative with a 4-methoxy substituent is reacted with pivaloyl chloride in the presence of a base such as triethylamine .

- This reaction is typically carried out in anhydrous dichloromethane (DCM) under nitrogen atmosphere.

- The reaction proceeds at room temperature for 1–2 hours.

- The product, N-(4-methoxyphenyl)pivalamide, is isolated by aqueous workup followed by purification via silica gel column chromatography using petroleum ether/ethyl acetate mixtures as eluents.

This step yields the pivalamide intermediate with high purity and good yield (~67% reported for related compounds).

Introduction of the Boronate Ester Group

Two main approaches are used for installing the pinacol boronate ester group at the 2-position (ortho to the amide):

Miyaura Borylation of Aryl Halide Precursors

- Starting from an ortho-bromo or ortho-iodo substituted N-(4-methoxyphenyl)pivalamide, the borylation is performed using bis(pinacolato)diboron as the boron source.

- The reaction requires a palladium catalyst such as Pd(dba)3 or Pd(OAc)2 combined with phosphine ligands (e.g., tricyclohexylphosphine or triphenylphosphine ).

- A base such as potassium acetate (KOAc) is used.

- The reaction is conducted in an inert atmosphere (nitrogen or argon) in solvents like 1,4-dioxane or cyclopentyl methyl ether (CPME).

- Typical reaction conditions involve refluxing the mixture for 2–20 hours.

- After reaction completion, the mixture is cooled, quenched with water, and extracted with organic solvents (e.g., dichloromethane).

- The crude product is purified by silica gel chromatography.

Example reaction conditions and yields:

| Parameter | Details | Yield (%) |

|---|---|---|

| Catalyst | Pd(dba)3 (0.4 mmol) + tricyclohexylphosphine (1 mmol) | 82% |

| Base | Potassium acetate (KOAc) | |

| Solvent | 1,4-Dioxane | |

| Temperature | Reflux (~101 °C) | |

| Time | 20 hours | |

| Workup | Quench with water, extraction with dichloromethane | |

| Purification | Silica gel chromatography (DCM/hexane 3:1) |

This method is well-established and provides high yields of the boronate ester intermediate.

Summary Table of Preparation Methods

| Step | Method | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Acylation of 4-methoxyaniline | Pivaloyl chloride, triethylamine, DCM, RT, 1–2 h | ~67 | Produces N-(4-methoxyphenyl)pivalamide |

| 2a | Miyaura Borylation | Pd catalyst, bis(pinacolato)diboron, KOAc, dioxane, reflux | 82 | Preferred method for boronate ester installation |

| 2b | Lithiation-Borylation | n-BuLi, 2-isopropoxy-dioxaborolane, THF, -78 °C | 39 | Alternative route, moderate yield |

Additional Notes on Reaction Optimization and Purification

- All reactions are preferably conducted under inert atmosphere (nitrogen or argon) to avoid moisture and oxygen sensitivity.

- Dry solvents and flame-dried glassware improve yields and reproducibility.

- Purification is generally performed by silica gel column chromatography using petroleum ether/ethyl acetate or dichloromethane/hexane mixtures.

- Reaction monitoring by thin-layer chromatography (TLC) and characterization by NMR (1H, 13C) and HRMS confirm product identity and purity.

- Yields can be optimized by adjusting catalyst loading, base equivalents, and reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide can undergo various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form a boronic acid.

Reduction: The amide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

Major Products

Oxidation: Boronic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

Biology: Investigated for its potential as a ligand in the development of enzyme inhibitors and receptor modulators.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The pivalamide group can enhance the compound’s stability and bioavailability by reducing its susceptibility to hydrolysis and oxidation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

N-(4-Methyl-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide

- Key Difference : Methyl (-CH₃) replaces methoxy (-OCH₃) at the 4-position.

- Impact: The methyl group is electron-donating via inductive effects but lacks the resonance-donating capability of methoxy.

N-(2-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide

- Key Difference : Fluoro (-F) replaces methoxy at the 4-position.

- Impact : The strong electron-withdrawing nature of fluorine increases the electrophilicity of the boronate ester, accelerating transmetallation in Suzuki reactions. However, fluorine may introduce steric hindrance or alter solubility .

Heterocyclic vs. Aromatic Core

N-(5-Methyl-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide

- Key Difference : Pyridine ring replaces the benzene ring.

- However, coordination with transition metals (e.g., Pd) during cross-coupling may require adjusted reaction conditions .

Boronate Ester Variations

N-(4-(Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)phenyl)pivalamide

- Key Difference : Contains two boronate esters on a single methyl group.

- Impact : Dual boronate groups enable multi-directional cross-coupling but reduce reaction efficiency (34% yield in synthesis) due to steric and electronic challenges .

N-[4-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-N-methylpropan-2-amine

Data Tables

Table 1: Structural and Physical Properties

Biological Activity

N-(4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant case studies that highlight its biological significance.

The compound's chemical structure can be represented by the following formula:

- Molecular Formula : C17H26BNO3

- Molecular Weight : 303.20 g/mol

- CAS Number : 1073354-10-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the dioxaborolane moiety is significant in mediating interactions with biological molecules.

- Neuroprotective Effects : Similar compounds have shown neuroprotective properties by targeting mitochondrial complexes. For instance, studies have indicated that modifications in related compounds can enhance their ability to mitigate oxidative stress and improve neuroprotection in models of Alzheimer's disease (AD) .

- Cellular Signaling Pathways : The compound may influence key signaling pathways involved in cell survival and apoptosis. Analogous compounds have been observed to modulate pathways associated with reactive oxygen species (ROS) generation and mitochondrial function .

Biological Activity Data

The following table summarizes key findings from research studies on related compounds that may provide insights into the biological activity of this compound.

Case Studies

Several case studies have explored the effects of similar compounds with structural similarities to this compound:

- Alzheimer's Disease Model : In a study involving transgenic mice models of Alzheimer's disease, a structurally related compound demonstrated significant neuroprotective effects by reducing amyloid-beta accumulation and improving cognitive function. This was attributed to its ability to penetrate the blood-brain barrier and modulate mitochondrial function .

- Oxidative Stress Reduction : Another study highlighted the ability of similar compounds to reduce markers of oxidative stress in neuronal cells. The mechanism involved direct interaction with mitochondrial complex I and subsequent reduction in ROS production .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for N-(4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed borylation of a pre-functionalized aryl halide or triflate precursor. Key steps include:

- Using a boronate ester reagent (e.g., bis(pinacolato)diboron) under inert atmosphere (N₂/Ar) to prevent oxidation .

- Protecting the pivalamide group during synthesis to avoid side reactions.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity.

- Analytical validation using TLC and HPLC to confirm intermediate stability .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to verify substituent positions (e.g., methoxy at 4-position, boronate ester at 2-position). For example, the methoxy group typically resonates at δ 3.8–3.9 ppm in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 331.23).

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (C: ~65.3%, H: ~7.9%, N: ~4.2%) .

Q. What are the recommended storage conditions and handling precautions?

- Methodological Answer :

- Storage : Inert atmosphere (argon) at 2–8°C to prevent hydrolysis of the boronate ester .

- Handling : Use gloves and PPE due to potential skin/eye irritation (H315/H319 hazards). Avoid exposure to moisture or strong acids, which can degrade the boronate group .

Advanced Research Questions

Q. How does the boronate ester group influence cross-coupling efficiency in Suzuki-Miyaura reactions?

- Methodological Answer :

- The pinacol boronate ester enhances stability but may reduce reactivity compared to boronic acids. Optimize using:

- Ligand Systems : Bidentate ligands (e.g., SPhos, XPhos) improve Pd catalyst turnover .

- Solvent/Base : Use DMF/H₂O with K₂CO₃ for polar substrates; toluene/EtOH with Cs₂CO₃ for hydrophobic systems.

- Kinetic Studies : Monitor coupling yields (HPLC/GC-MS) under varying temperatures (60–100°C) to identify rate-limiting steps .

Q. How should researchers address contradictory data in cross-coupling yields across different substrates?

- Methodological Answer :

- Control Experiments : Test catalyst activity with standard substrates (e.g., 4-bromotoluene) to rule out catalyst deactivation.

- Substrate Purity : Verify boronate ester integrity via ¹¹B NMR (δ ~30 ppm for pinacol boronates) to detect hydrolysis .

- Side Reactions : Screen for protodeboronation (common in electron-deficient aryl boronates) using deuterated solvents to track H/D exchange .

Q. What strategies mitigate instability during prolonged storage or reaction conditions?

- Methodological Answer :

- Stabilizers : Add radical inhibitors (e.g., BHT) to storage solutions to prevent oxidative degradation .

- Thermal Analysis : Perform DSC/TGA to identify decomposition thresholds (e.g., exothermic peaks above 150°C) .

- In Situ Generation : Prepare the boronate ester immediately before use if instability is observed .

Q. How can regioselective functionalization of the aryl ring be achieved?

- Methodological Answer :

- Directing Groups : Use the methoxy or pivalamide group to guide C–H borylation. For example, Ir-catalyzed borylation favors meta positions when steric hindrance is minimized .

- Ligand Screening : Test ligands like dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) to modulate selectivity .

Q. Are there mutagenicity concerns with this compound, and how should they be managed?

- Methodological Answer :

- Ames Testing : While anomeric amides can be mutagenic, this compound’s risk is comparable to benzyl chloride (low mutagenicity per Ames II assays).

- Safety Protocols : Use fume hoods, avoid inhalation, and dispose of waste via approved hazardous channels .

Q. What alternative applications exist beyond Suzuki-Miyaura couplings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.